2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide, also known as BRD7880, is a novel small molecule compound that has been widely studied for its potential therapeutic applications in the field of cancer research.
Mécanisme D'action
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide functions as a competitive inhibitor of the BET bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By preventing the binding of BET proteins to acetylated histones, this compound disrupts the recruitment of transcriptional machinery to the chromatin, leading to the suppression of gene expression. This mechanism has been shown to be particularly effective in targeting genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in a variety of preclinical cancer models, including hematological malignancies and solid tumors. In addition to its ability to suppress tumor growth, this compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide is its selectivity for the BET bromodomains, which minimizes off-target effects and reduces the risk of toxicity. Additionally, this compound has shown to be effective against cancer cells that are resistant to other anticancer agents. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on gene expression.
Orientations Futures
There are several potential future directions for the study of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide. One area of interest is the development of more potent and selective BET inhibitors that have improved pharmacokinetic properties. Additionally, there is a need for further research to understand the mechanism of action of this compound and its effects on gene expression. Finally, there is potential for the use of this compound as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of resistance.
Méthodes De Synthèse
The synthesis of 2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with ethyl chloroacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with 2-bromo-4'-methylacetophenone and morpholine to form the key intermediate, this compound. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide has been shown to exhibit potent anticancer activity through its ability to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various types of cancers. This compound has been shown to selectively bind to the bromodomains of BET proteins, thereby inhibiting their activity and leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2/c22-16-6-7-18-17(12-16)21(15-4-2-1-3-5-15)27(14-20(28)25-23)19(24-18)13-26-8-10-29-11-9-26/h1-7,12,21H,8-11,13-14,23H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRDNKIFQMWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.